

Quantitative Kinase Inhibition Profile

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Compound Focus: URMC-099

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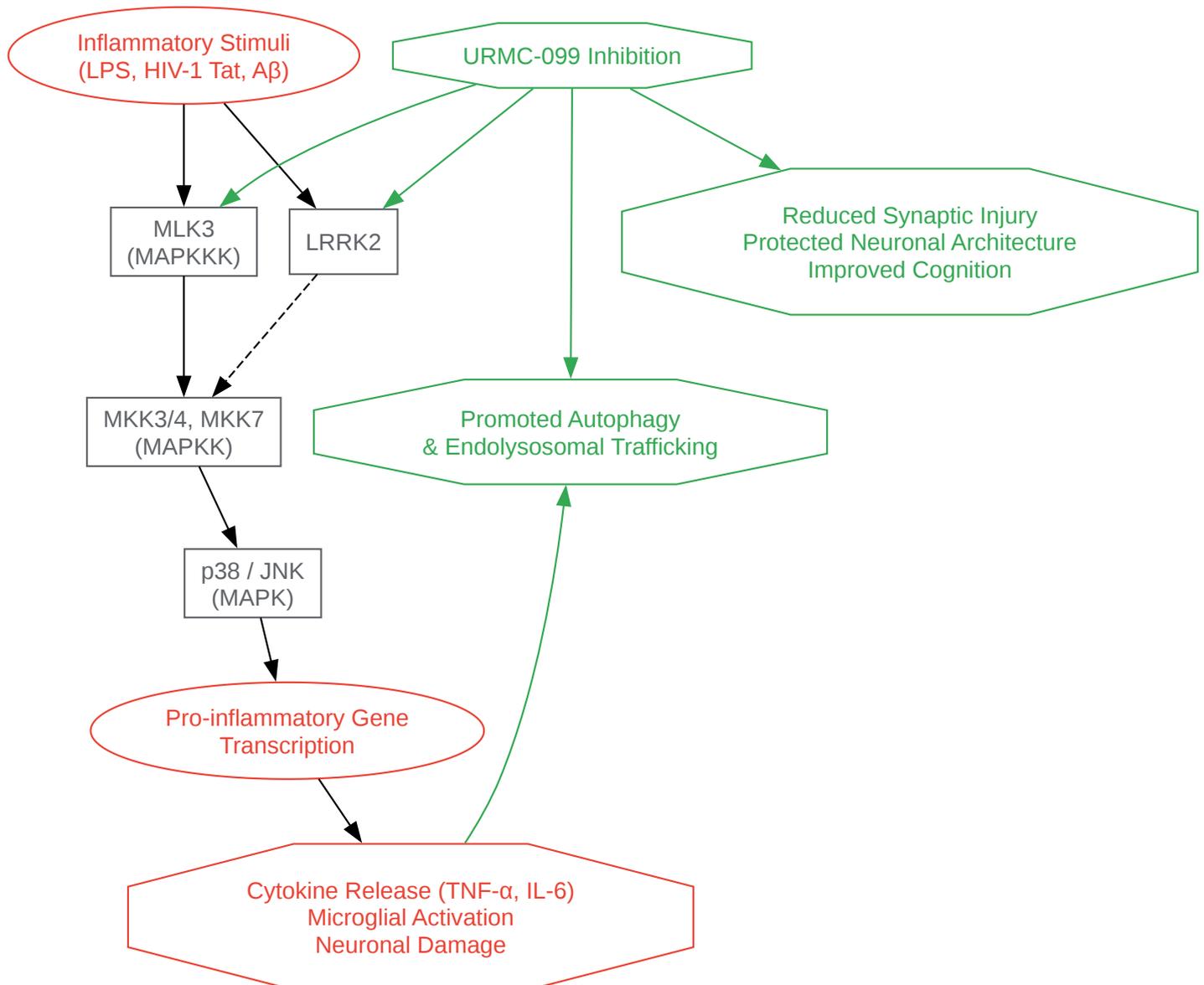
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URMC-099 is characterized as a "broad-spectrum" inhibitor because it targets several kinases. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for key targets, with lower values indicating greater potency [1].

Target Kinase	IC ₅₀ Value (nM)
ABL1	6.8 nM
MLK1	19 nM
MLK2	42 nM
MLK3	14 nM
DLK	150 nM
LRRK2	11 nM
VEGFR1/FLT1	39 nM

Mechanism of Action and Signaling Pathways

URMC-099's therapeutic effects are achieved through a multi-faceted mechanism that interrupts inflammatory signaling and promotes cellular clearance pathways.



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URMC-099 inhibits MLK3 and LRRK2 to suppress neuroinflammatory signaling.

Direct Kinase Inhibition and Downstream Effects

- **Inhibition of MLK3 and LRRK2:** As a MAPK Kinase Kinase (MAPKKK), MLK3 activation triggers a signaling cascade involving MKK3/4/7 and ultimately activating p38 and JNK MAP kinases [2]. This cascade drives the production of pro-inflammatory mediators like TNF- α , IL-6, and MCP-1 [3] [1]. **URMC-099** potently inhibits this pathway at the source.
- **Suppression of Neuroinflammation:** In microglial cells and monocytes, **URMC-099** treatment inhibits the release of pro-inflammatory cytokines (TNF- α , IL-6, IL-8, MCP-1) induced by stimuli such as LPS or HIV-1 Tat [3] [1]. This helps shift activated microglia from a pro-inflammatory to a more protective phenotype [4].

Promotion of Clearance Pathways

- **Induction of Autophagy:** **URMC-099** induces autophagy, a cellular clearance process [1].
- **Facilitation of Amyloid- β Clearance:** In Alzheimer's disease models, **URMC-099** promotes the uptake and degradation of amyloid- β (A β) in microglial endolysosomes, reducing β -amyloidosis in the brain [2].

Synaptic and Cognitive Protection

The downstream result of the above mechanisms is the protection of neuronal structure and function. **URMC-099** prevents the loss of postsynaptic structures (such as PSD95) and protects neuronal architecture [4] [2]. This synaptic protection underlies the improvement in hippocampal-dependent learning and memory tasks observed in various disease models [4] [5].

Key Experimental Evidence and Protocols

The following table summarizes foundational experimental evidence that elucidates **URMC-099's** mechanism of action.

Disease Model	Key Findings	Experimental Evidence
Multiple Sclerosis (EAE Model) [4]	Prevented hippocampal synaptic loss; Reversed cognitive deficits; Modulated microglia.	Preserved PSD-95+ postsynaptic structures; Improved contextual fear conditioning; IHC, Western blot, behavioral assays.

Disease Model	Key Findings	Experimental Evidence
Alzheimer's Disease (APP/PS1 Mice) [2]	Facilitated A β clearance; Restored synaptic integrity; Promoted hippocampal neurogenesis.	Reduced A β levels via ELISA; Increased synaptophysin & PSD95 via Western blot; Immunohistochemistry.
Perioperative Neurocognitive Disorders (Orthopedic Surgery Model) [5]	Prevented blood-brain barrier disruption & microgliosis; Prevented memory impairment.	Unbiased stereology for microglia; IgG staining for BBB leakage; "What-Where-When" behavioral task.
HIV-1 Associated Neurocognitive Disorders (HAND) [3] [1]	Inhibited neuroinflammation; Protected neuronal architecture; Reduced viral load in combo with antiretroviral therapy.	Reduced TNF- α in human monocytes; Preserved Map2+ neurons via IHC; In vivo models with HIV-1 Tat.

Representative In Vivo Dosing Protocol

A commonly used and effective dosing regimen in rodent studies is detailed below [4] [5]:

- **Compound Formulation:** **URMC-099** is dissolved at 2 mg/mL in a sterile vehicle of **5% DMSO, 40% Polyethylene Glycol 400 (PEG400), and 55% saline** [4] [5].
- **Dosage and Route:** Administered via intraperitoneal (i.p.) injection at a dose of **10 mg/kg** [4] [2] [5].
- **Dosing Schedule:** Varies by model. In perioperative studies, three injections spaced 12 hours apart **before surgery** were sufficient to prevent neuroinflammation and cognitive decline [5]. In chronic disease models like EAE, it was administered twice daily **after disease onset** [4].

Rationale for Multi-Target Inhibition

A critical finding from research is that the **broad-spectrum activity of URMC-099 is more effective than selectively inhibiting a single kinase like MLK3** [4]. A highly selective MLK3 inhibitor (CLFB1134) failed to protect synapses in the EAE model or rescue neurons in vitro, indicating that simultaneous inhibition of a combination of kinases (including MLKs and LRRK2) is superior for treating complex neuroinflammatory diseases [4] [6].

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